N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a quinazolin-4-one derivative characterized by a 6-ethoxy substituent, a 3-(4-fluorobenzoyl) group on the quinazoline core, and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. Quinazolin-4-one derivatives are extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . This compound’s structural complexity, particularly the electron-withdrawing 4-fluorobenzoyl group and lipophilic 3-chloro-4-methylphenyl group, may enhance its binding affinity to biological targets compared to simpler analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN2O4/c1-3-35-20-10-11-24-21(13-20)27(34)22(26(33)17-5-7-18(29)8-6-17)14-31(24)15-25(32)30-19-9-4-16(2)23(28)12-19/h4-14H,3,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPXXOIPLGWQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with an isatin in the presence of a base.
Introduction of the Fluorobenzoyl Group: This step may involve Friedel-Crafts acylation, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Chloro-Methylphenyl Moiety: This can be done through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-chloro-4-methylphenylamine.
Final Acetylation: The compound is then acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or DNA.
Pathways Involved: Could involve inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA to affect gene expression.
Comparison with Similar Compounds
Key Observations:
- Quinazoline Substituents: The target compound’s 3-(4-fluorobenzoyl) group distinguishes it from styryl (e.g., 11m ) or alkyl/heterocyclic (e.g., thiazolyl in 18 ) substituents.
- Acetamide Modifications : The 3-chloro-4-methylphenyl group in the target compound contrasts with methoxyphenyl (e.g., 11m ) or phthalimide (e.g., 1a ), impacting lipophilicity and metabolic stability.
- Biological Relevance : Styryl-containing analogs (e.g., 11m, 11n) are associated with anticancer activity , while phthalimide derivatives (e.g., 1a) exhibit antioxidant properties . The target compound’s bioactivity remains unelucidated in the provided evidence but can be hypothesized based on structural analogs.
Target Compound:
However, analogous quinazolin-4-one derivatives are typically synthesized via:
Condensation reactions: E.g., refluxing aldehydes with quinazolinone precursors (e.g., 11m–11o in required 18–43 hours under reflux ).
Side-chain modifications : Acetamide linkages are formed via nucleophilic substitution or coupling reactions, as seen in (yields: 38–83%) .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, which is known for its diverse biological activities. The presence of substituents such as chloro, methyl, ethoxy, and fluorobenzoyl groups contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Anticancer Activity : The quinoline moiety is often associated with anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells by activating specific pathways such as the G2/M cell cycle arrest mechanism .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : Some derivatives are known to inhibit key enzymes involved in cancer progression and microbial metabolism, further supporting their therapeutic potential .
In Vitro Studies
In vitro studies have been conducted to evaluate the anticancer properties of this compound against several human cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| SW480 (Colon Cancer) | 12.5 | G2/M cell cycle arrest |
| A549 (Lung Cancer) | 18.0 | Inhibition of cell proliferation |
These results indicate that the compound shows promising activity against multiple cancer types, warranting further investigation.
Case Studies
A notable case study involved the synthesis and evaluation of related quinoline derivatives. One such derivative exhibited significant antiproliferative effects on MCF-7 cells, with studies suggesting that structural modifications enhance biological potency .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, coupling reactions involving acetamide derivatives often employ dichloromethane (DCM) as a solvent with triethylamine (TEA) as a base to neutralize HCl byproducts. Temperature control (e.g., maintaining 273 K) is critical to minimize side reactions, as demonstrated in analogous syntheses of chloro-fluoro-substituted acetamides . Purification via column chromatography (e.g., silica gel with gradients of MeOH in DCM) or recrystallization from ethyl acetate improves yield and purity. Yield variations (e.g., 43–58% in similar compounds) may arise from steric hindrance or electron-withdrawing substituents .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 7.16–7.69 ppm for substituted phenyl groups) and carbonyl signals (e.g., δ 168–170 ppm for acetamide C=O) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., observed [M+H]+ at m/z 347 for related acetamides) .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N percentages.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow hazard guidelines for chlorinated/fluorinated aromatics:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation or skin contact; wash thoroughly after handling.
- Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : X-ray crystallography provides precise dihedral angles and hydrogen-bonding networks. For example, in analogous chloro-fluoro acetamides, dihedral angles between the acetamide group and aromatic rings (e.g., 10.8–85.8°) reveal steric interactions influencing bioactivity . Use software like OLEX2 or SHELX for refinement, and validate hydrogen bonds (e.g., N–H···O) stabilizing crystal packing .
Q. How can contradictory biological activity data be addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., cell lines, concentrations).
- Computational Modeling : Perform docking studies to assess binding affinity to targets (e.g., quinolin-4-one moieties interacting with kinase active sites).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .
Q. What strategies are effective for designing analogs to improve pharmacological properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-fluorobenzoyl group with trifluoromethoxy or ethoxy groups to modulate lipophilicity .
- Scaffold Hopping : Replace the quinolin-4-one core with pyridopyrimidinones to enhance solubility .
- Prodrug Modifications : Introduce ester or amide prodrug moieties to improve oral bioavailability .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated?
- Methodological Answer :
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility.
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy groups prone to cytochrome P450 oxidation) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to calculate AUC, t1/2, and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
